molecular formula C9H7F3N4 B2812666 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine CAS No. 107748-59-4

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine

Cat. No.: B2812666
CAS No.: 107748-59-4
M. Wt: 228.178
InChI Key: ZAHJLTXIYQBJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring with an amine group

Scientific Research Applications

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 5-(trifluoromethyl)pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate undergoes a cyclization reaction with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may also be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-ol
  • 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
  • 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-2-methylphenyl)acetamide

Uniqueness

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(14-5-6)16-7(13)3-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHJLTXIYQBJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.